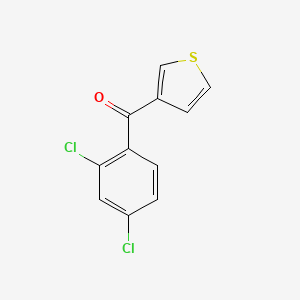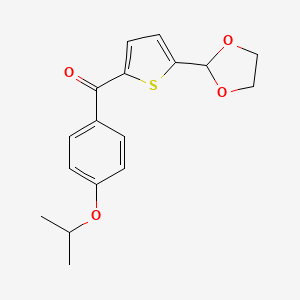
2,2',3,4,4',5,6-Heptabromodiphenyl ether
説明
2,2’,3,4,4’,5,6-Heptabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C₁₂H₃Br₇O. It is a brominated flame retardant used in various consumer products to reduce flammability. This compound is known for its persistence in the environment and potential health impacts, making it a subject of scientific research and regulatory scrutiny .
準備方法
Synthetic Routes and Reaction Conditions: 2,2’,3,4,4’,5,6-Heptabromodiphenyl ether is typically synthesized through the bromination of diphenyl ether. The process involves the reaction of diphenyl ether with bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions to achieve the desired degree of bromination .
Industrial Production Methods: In industrial settings, the production of 2,2’,3,4,4’,5,6-Heptabromodiphenyl ether follows similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation .
Types of Reactions:
Oxidation: 2,2’,3,4,4’,5,6-Heptabromodiphenyl ether can undergo oxidation reactions, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the brominated compound into less brominated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where bromine atoms are replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products:
Oxidation: Hydroxylated polybrominated diphenyl ethers.
Reduction: Lower brominated diphenyl ethers.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
科学的研究の応用
2,2’,3,4,4’,5,6-Heptabromodiphenyl ether is extensively studied for its environmental impact and biological effects. It is used in research to understand:
Environmental Chemistry: Its persistence and degradation pathways in the environment.
Toxicology: Its effects on human health and wildlife, particularly its endocrine-disrupting potential.
Analytical Chemistry: Development of methods for detecting and quantifying PBDEs in environmental and biological samples
作用機序
The mechanism of action of 2,2’,3,4,4’,5,6-Heptabromodiphenyl ether involves its interaction with biological systems, particularly its ability to disrupt endocrine function. It can bind to hormone receptors, interfere with hormone synthesis, and alter the expression of hormone-responsive genes. These interactions can lead to various adverse health effects, including reproductive and developmental toxicity .
類似化合物との比較
- 2,2’,4,4’,5,5’-Hexabromodiphenyl ether
- 2,2’,4,4’,5,6’-Hexabromodiphenyl ether
- 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether
Comparison: 2,2’,3,4,4’,5,6-Heptabromodiphenyl ether is unique due to its specific bromination pattern, which influences its physical and chemical properties. Compared to hexabromodiphenyl ethers, it has higher bromine content, leading to greater flame retardant efficiency but also increased persistence and potential toxicity .
特性
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br7O/c13-4-1-2-6(5(14)3-4)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNRIAPLVGNZPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583561 | |
| Record name | 2,2',3,4,4',5,6-Heptabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189084-67-1 | |
| Record name | 2,2',3,4,4',5,6-Heptabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,4',5,6-Heptabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',5,6-HEPTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D6D6DTP55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of optimizing extraction procedures for polybrominated diphenyl ethers (PBDEs) like 2,2',3,4,4',5,6-Heptabromodiphenyl ether in environmental samples?
A1: Optimizing extraction procedures is crucial for accurate and reliable determination of PBDEs in environmental matrices like bivalve molluscs []. These organisms are known to accumulate contaminants, and PBDEs, being persistent organic pollutants, pose potential risks to both human and ecosystem health. By maximizing extraction efficiency, researchers can obtain more precise data on PBDE concentrations, enabling better risk assessment and informing mitigation strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368580.png)
![2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1368584.png)









